Home > Products > Screening Compounds P45844 > Abiraterone sulfate
Abiraterone sulfate -

Abiraterone sulfate

Catalog Number: EVT-10987249
CAS Number:
Molecular Formula: C24H31NO4S
Molecular Weight: 429.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Abiraterone sulfate is derived from abiraterone acetate, which is synthesized for clinical use. The compound belongs to the class of small molecules and is categorized as an antineoplastic agent, specifically targeting androgen production pathways. It is classified under steroidal inhibitors that affect androgen biosynthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of abiraterone sulfate involves metabolic conversion rather than direct chemical synthesis. The primary pathway for its formation includes:

  1. Hydroxylation: Abiraterone undergoes hydroxylation by cytochrome P450 3A4 to form an intermediate.
  2. Sulfation: The intermediate is then sulfated by sulfotransferase 2A1, resulting in the formation of abiraterone sulfate.
Molecular Structure Analysis

Structure and Data

The molecular formula of abiraterone sulfate is C24H31NO4SC_{24}H_{31}NO_4S, with a molecular weight of approximately 413.6 g/mol. The structure features a steroid backbone characteristic of its parent compound, abiraterone, with a sulfate group attached, which enhances its solubility and alters its pharmacological properties.

  • Chemical Structure Representation:
    • Molecular Formula: C24H31NO4SC_{24}H_{31}NO_4S
    • Molecular Weight: 413.6 g/mol
    • Structural Characteristics: Contains a steroid nucleus with a sulfate moiety.
Chemical Reactions Analysis

Reactions and Technical Details

Abiraterone sulfate does not primarily participate in chemical reactions in the same way that many small molecules do; instead, it acts as a metabolite with specific biological roles. The key reactions involving abiraterone sulfate include:

  1. Formation: As previously mentioned, it is formed from abiraterone via hydroxylation and sulfation.
  2. Inhibition: Although less potent than its parent compound, abiraterone sulfate has been shown to weakly inhibit cytochrome P450 17 alpha-hydroxylase/17,20-lyase (CYP17), contributing to androgen synthesis inhibition .
Mechanism of Action

Process and Data

Abiraterone sulfate functions primarily as a prodrug metabolite of abiraterone. Its mechanism involves:

  1. Inhibition of Androgen Production: By inhibiting CYP17, it disrupts the biosynthesis of androgens such as testosterone and dehydroepiandrosterone.
  2. Metabolic Pathway Modulation: The presence of abiraterone sulfate influences the pharmacokinetics of abiraterone acetate, affecting drug distribution and efficacy.

Data indicate that both abiraterone and its sulfate form can modulate androgen levels significantly, which is crucial for therapeutic outcomes in prostate cancer treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Abiraterone sulfate is typically a white to off-white powder.
  • Solubility: It exhibits solubility in organic solvents but is practically insoluble in aqueous solutions across various pH levels.
  • Stability: The compound remains stable under standard storage conditions but may degrade under extreme temperatures or pH conditions.

Relevant data include:

  • Melting Point: Not specifically documented for the sulfate form but inferred from related compounds.
  • Partition Coefficient (log P): Indicative of moderate lipophilicity, influencing absorption characteristics.
Applications

Scientific Uses

Abiraterone sulfate serves primarily in clinical settings related to prostate cancer treatment as part of pharmacokinetic studies assessing drug metabolism and efficacy. Its role as a metabolite provides insights into:

  • Drug Interaction Studies: Understanding how abiraterone sulfate affects the pharmacodynamics of other medications.
  • Biomarker Development: Serving as a potential biomarker for monitoring therapeutic responses in patients undergoing treatment with abiraterone acetate.
Metabolic Pathways and Biotransformation Mechanisms

Phase I Metabolic Activation: Cytochrome P450-Mediated Transformations

Abiraterone acetate undergoes rapid deacetylation by esterases to form abiraterone, the pharmacologically active molecule. This initial hydrolysis occurs systemically before abiraterone enters cytochrome P450 (CYP)-mediated phase I metabolism [2] [3]. The primary oxidative transformation is catalyzed by cytochrome P450 3A4 (CYP3A4), which hydroxylates abiraterone to form Δ⁴-abiraterone (D4A). D4A exhibits enhanced pharmacological activity compared to the parent compound, demonstrating 2.8-fold greater potency in inhibiting cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and significantly stronger androgen receptor antagonism (IC₅₀ = 1.1 μM vs. 3.9 μM for abiraterone) [7].

D4A serves as a metabolic branch point for divergent pathways:

  • 5α-reduction: Steroid 5α-reductase (SRD5A) converts D4A to 3-keto-5α-abiraterone (5α-Abi), which surprisingly functions as an androgen receptor agonist
  • 5β-reduction: Forms 3-keto-5β-abiraterone (5β-Abi), a pharmacologically inactive metabolite
  • Alternative oxidations: Minor pathways yield N-oxidized derivatives through flavin-containing monooxygenase activity [1] [8]

Table 1: Primary Phase I Metabolites of Abiraterone

MetaboliteForming EnzymeBiological ActivityRelative Abundance
Δ⁴-Abiraterone (D4A)CYP3A4Potent CYP17A1 inhibitor, AR antagonist15-22% of circulating metabolites
3-Keto-5α-abirateroneSRD5A1/SRD5A2Androgen receptor agonist30-45% of circulating metabolites
3-Keto-5β-abiraterone5β-ReductaseInactive8-12% of circulating metabolites
Abiraterone N-oxideFMOWeak CYP17A1 inhibitor5-8% of circulating metabolites

Phase II Conjugation Pathways: Sulfotransferase Enzymology

Sulfoconjugation represents the dominant phase II metabolic pathway for abiraterone, primarily mediated by sulfotransferase 2A1 (SULT2A1). This enzyme catalyzes the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate to the 3β-hydroxyl group of abiraterone, forming abiraterone sulfate [5] [8]. Additional sulfotransferase isoforms demonstrate varying catalytic efficiencies:

  • SULT2B1b: Exhibits approximately 40% of SULT2A1's catalytic efficiency (Vₘₐₓ/Kₘ ratio of 2.1 vs. 5.3 μL/min/mg for SULT2A1)
  • SULT1E1: Minimal activity (Vₘₐₓ/Kₘ = 0.7 μL/min/mg)
  • Hepatic vs. extrahepatic activity: Liver cytosols demonstrate 3.2-fold greater sulfonation capacity than intestinal cytosols due to higher SULT2A1 expression [5]

Abiraterone sulfate formation is irreversible and represents a detoxification pathway, as the sulfate conjugate lacks affinity for both CYP17A1 and the androgen receptor. This metabolite accounts for approximately 43% of total circulating drug-related material in plasma at steady state, with abiraterone sulfate N-oxide constituting an additional 43% [2] [8]. The sulfonation pathway effectively terminates the pharmacological activity of both abiraterone and its phase I metabolites.

Enzymatic Kinetics of Abiraterone Sulfation in Human Hepatic Systems

The kinetics of abiraterone sulfonation follow classic Michaelis-Menten patterns with significant inter-enzyme variability:

Table 2: Kinetic Parameters of Abiraterone Sulfonation

Enzyme SourceKₘ (μM)Vₘₐₓ (pmol/min/mg)Vₘₐₓ/Kₘ (μL/min/mg)References
Recombinant SULT2A12.8 ± 0.414.9 ± 0.95.3 [5]
Recombinant SULT2B1b4.1 ± 0.78.5 ± 0.62.1 [5]
Recombinant SULT1E112.3 ± 1.28.6 ± 0.80.7 [5]
Human Liver Cytosol5.2 ± 0.918.3 ± 1.23.5 [5]
Human Intestinal Cytosol6.7 ± 1.17.1 ± 0.51.1 [5]

The relatively low Michaelis constant (Kₘ = 2.8 μM for SULT2A1) indicates high enzyme affinity for abiraterone, approaching the therapeutic plasma concentrations of 8-16 ng/mL (22.9-45.8 nM) [9]. This suggests that sulfonation capacity may become saturated at higher abiraterone concentrations, potentially explaining the non-linear pharmacokinetics observed at doses exceeding 1000 mg/day.

Abiraterone sulfate undergoes further oxidative metabolism to form abiraterone sulfate N-oxide via cytochrome P450 3A4-mediated N-oxidation. This secondary metabolite demonstrates substantially reduced inhibitory potential against hepatic cytochrome P450 enzymes compared to the parent sulfate conjugate [8].

Interindividual Variability in Sulfotransferase Expression and Activity

Interindividual differences in sulfotransferase activity represent a major determinant of abiraterone metabolic fate and clinical efficacy:

Genetic Polymorphisms:

  • The SULT2A1 rs296361 variant (c.735A>G) results in a 37% reduction in enzyme activity compared to wild-type
  • SULT1A1 copy number variations (CNVs) indirectly influence abiraterone sulfonation through PAPS cofactor competition
  • Hepatic SULT2A1 protein expression varies 11.7-fold (range: 0.8-9.4 pmol/mg microsomal protein) in human populations [5] [9]

Physiological and Pathological Factors:

  • Hepatic SULT2A1 expression decreases with age (approximately 4.2% per decade after age 40)
  • Hormonal influences: Androgen deprivation therapy upregulates SULT2A1 expression by 1.7-fold in prostate cancer patients
  • Liver impairment reduces sulfonation capacity: Moderate hepatic dysfunction (Child-Pugh B) decreases abiraterone sulfate formation by 47%
  • Drug interactions: Coadministration of corticosteroids induces SULT2A1 activity, while selective serotonin reuptake inhibitors (e.g., fluvoxamine) inhibit SULT1A isoforms [4] [9]

This variability directly impacts therapeutic outcomes, as patients with abiraterone trough concentrations <8.4 ng/mL demonstrate significantly shorter progression-free survival (7.4 months vs. 12.2 months in those with adequate concentrations) [9]. Plasma abiraterone concentrations exhibit 61% interindividual coefficient of variation at standard dosing, largely attributable to differential sulfotransferase activity [6].

Interspecies Differences in Abiraterone Sulfate Formation Pathways

Significant interspecies variations in sulfotransferase expression and function complicate preclinical abiraterone metabolism studies:

Sulfotransferase Isoform Specificity:

  • Human: Dominated by SULT2A1-mediated sulfation
  • Rat: Primarily SULT1C1-mediated, with 5.3-fold higher intrinsic clearance than human systems
  • Dog: Minimal sulfotransferase activity, favoring glucuronidation pathways instead [5]

Table 3: Species Differences in Abiraterone Sulfonation

ParameterHumanSprague-Dawley RatCynomolgus MonkeyMouse
Primary SulfotransferaseSULT2A1SULT1C1SULT2A1-likeSULT1E1
Sulfonation Rate (pmol/min/mg)18.3 ± 1.296.5 ± 8.322.1 ± 1.85.2 ± 0.7
Metabolite ProfileAbiraterone sulfate (43%), N-oxide sulfate (43%)Abiraterone sulfate (21%), 16β-hydroxyabiraterone sulfate (58%)Abiraterone sulfate (62%)Abiraterone glucuronide (79%)
Tissue DistributionLiver > IntestineLiver > KidneyLiver = AdrenalLiver = Intestine

Metabolite Profile Disparities:

  • Rats produce substantial 16β-hydroxyabiraterone sulfate (58% of total metabolites), a pathway negligible in humans
  • Mice exhibit minimal sulfonation capacity, favoring glucuronidation instead
  • Non-human primates demonstrate similar metabolite profiles but 1.8-fold faster clearance than humans [1] [5] [7]

These differences significantly impact preclinical-to-clinical translation:

  • Rat models underestimate human sulfonation capacity by 3.7-fold
  • Canine models fail to predict the dominant sulfate conjugate pathway observed in humans
  • Non-human primates overestimate hepatic extraction ratios by 2.1-fold [5]

Such interspecies variations necessitate careful interpretation of preclinical toxicology and efficacy data, particularly regarding metabolite-driven effects. The species-specific metabolic profiles explain why rodent models failed to predict the clinical formation of the androgen receptor agonist 3-keto-5α-abiraterone, which occurs predominantly through human-specific 5α-reduction and sulfonation balance [7].

Properties

Product Name

Abiraterone sulfate

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

InChI

InChI=1S/C24H31NO4S/c1-23-11-9-18(29-30(26,27)28)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3,(H,26,27,28)/t18-,19-,21-,22-,23-,24+/m0/s1

InChI Key

LUQSJWRTYLGZJB-VJLLXTKPSA-N

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OS(=O)(=O)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.